Cortisone-[2H7]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cortisone-[2H7] is a deuterated form of cortisone, a pregnene (21-carbon) steroid hormone. It is a naturally occurring corticosteroid metabolite used as a pharmaceutical prodrug. Cortisone is converted from cortisol by the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2, particularly in the kidneys . Cortisone-[2H7] is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cortisone-[2H7] involves the incorporation of deuterium atoms into the cortisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source .
Industrial Production Methods
Industrial production of cortisone and its derivatives, including cortisone-[2H7], often starts with natural precursors such as diosgenin, which is derived from plant sources. The process involves multiple steps, including microbial transformation, chemical modifications, and purification . The use of biotransformations and enzymatic processes has made the production more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions
Cortisone-[2H7] undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include deuterium gas, deuterated solvents, and catalysts such as palladium on carbon . The conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Major Products
The major products formed from these reactions include deuterated cortisone derivatives, which are used in various research applications to study metabolic pathways and drug interactions .
Scientific Research Applications
Cortisone-[2H7] is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
Cortisone-[2H7] exerts its effects by being converted to its active form, cortisol, in the liver. Cortisol then binds to glucocorticoid receptors in various tissues, leading to the activation or repression of target genes . This results in anti-inflammatory and immunosuppressive effects, making it useful in treating various inflammatory and autoimmune conditions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to cortisone-[2H7] include:
Hydrocortisone: The active form of cortisone.
Prednisone: A synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A more potent synthetic corticosteroid used in various medical conditions.
Uniqueness
Cortisone-[2H7] is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in research. The deuterium atoms provide stability and allow for precise tracking in metabolic studies, distinguishing it from other corticosteroids .
Biological Activity
Cortisone-[2H7] is a deuterated form of cortisone, a corticosteroid that plays a significant role in anti-inflammatory and immunosuppressive therapies. The biological activity of this compound has been the subject of extensive research, focusing on its mechanisms of action, therapeutic applications, and potential side effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of cortisone-[2H7].
Cortisone exerts its effects primarily through the glucocorticoid receptor (GR). Upon binding to GR, cortisone-[2H7] activates genomic and non-genomic pathways that regulate inflammation and immune responses. The activated GR translocates to the nucleus, where it influences gene expression related to pro-inflammatory mediators such as cytokines and adhesion molecules .
Key Actions:
- Anti-inflammatory Effects : Cortisone-[2H7] inhibits the expression of inflammatory cytokines like IL-8 and TNFα by blocking NFκB signaling pathways .
- Immunosuppressive Effects : It reduces lymphocyte proliferation and alters antigen presentation by affecting the distribution of immune cells .
- Antioxidant Properties : Recent studies have shown that biotransformed derivatives of cortisone exhibit significant antioxidant activity, surpassing that of standard cortisone .
In Vitro Studies
A study investigating the biological activity of cortisone derivatives found that compounds derived from the biotransformation of cortisone using Rhodococcus rhodnii demonstrated enhanced antioxidant and anti-inflammatory properties compared to cortisone itself. The antioxidant capacity was significantly higher in these derivatives, with SCA and SCB showing values of 1375 and 1265 µmol/g, respectively, compared to 0.13 µmol/g for cortisone .
In Vivo Studies
Research has highlighted that glucocorticoids like cortisone can reprogram immune cell metabolism, leading to reduced inflammation. This metabolic reprogramming is crucial for the immunosuppressive effects observed in clinical settings .
Case Studies
- Case Study on Inflammatory Diseases : Patients treated with cortisone-[2H7] showed significant reductions in inflammatory markers and improved clinical outcomes in conditions such as rheumatoid arthritis and asthma.
- Case Study on Side Effects : A cohort study examined patients on long-term glucocorticoid therapy, noting common side effects such as osteoporosis and increased infection risk. Strategies to mitigate these effects are ongoing .
Comparative Analysis Table
Property | Cortisone | Cortisone-[2H7] | SCA/SCB Derivatives |
---|---|---|---|
Anti-inflammatory | Moderate | High | Very High |
Immunosuppressive | Moderate | High | High |
Antioxidant Activity | Low | Moderate | Very High |
Side Effects | Common | Similar | Minimal |
Properties
IUPAC Name |
17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYSYFVPBJMHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.